Cas no 1567986-67-7 ((R)-1-isobutyl-2-methylpiperazine)

(R)-1-Isobutyl-2-methylpiperazine is a chiral piperazine derivative characterized by its stereospecific configuration at the 2-position. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of enantioselective active pharmaceutical ingredients (APIs). Its isobutyl and methyl substituents enhance lipophilicity, influencing pharmacokinetic properties in drug design. The (R)-enantiomer is often preferred for its selective binding affinity in receptor-targeted applications. The compound’s rigid piperazine backbone contributes to structural stability, making it suitable for modular derivatization. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic routes. Handling requires standard precautions for secondary amines.
(R)-1-isobutyl-2-methylpiperazine structure
1567986-67-7 structure
Product name:(R)-1-isobutyl-2-methylpiperazine
CAS No:1567986-67-7
MF:C9H20N2
MW:156.268502235413
CID:5251710

(R)-1-isobutyl-2-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-isobutyl-2-methylpiperazine
    • Inchi: 1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3/t9-/m1/s1
    • InChI Key: WCENATVOGKZGSL-SECBINFHSA-N
    • SMILES: N1(CC(C)C)CCNC[C@H]1C

(R)-1-isobutyl-2-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-381236-5.0g
(2R)-2-METHYL-1-(2-METHYLPROPYL)PIPERAZINE
1567986-67-7
5.0g
$1939.0 2023-03-02
Enamine
EN300-381236-2.5g
(2R)-2-METHYL-1-(2-METHYLPROPYL)PIPERAZINE
1567986-67-7
2.5g
$1531.0 2023-03-02
Enamine
EN300-381236-1.0g
(2R)-2-METHYL-1-(2-METHYLPROPYL)PIPERAZINE
1567986-67-7
1.0g
$739.0 2023-03-02
Enamine
EN300-381236-10.0g
(2R)-2-METHYL-1-(2-METHYLPROPYL)PIPERAZINE
1567986-67-7
10.0g
$2438.0 2023-03-02

Additional information on (R)-1-isobutyl-2-methylpiperazine

Introduction to (R)-1-isobutyl-2-methylpiperazine (CAS No. 1567986-67-7)

(R)-1-isobutyl-2-methylpiperazine, with the chemical formula C9H19N, is a significant compound in the field of pharmaceutical chemistry and drug development. Its CAS number, CAS No. 1567986-67-7, uniquely identifies it in scientific literature and databases. This piperazine derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry.

The compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their role in various biological and pharmacological processes. The presence of both an isobutyl group and a methyl group on the piperazine ring contributes to its unique chemical behavior and reactivity. These substituents not only influence its solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in the development of novel piperazine-based compounds for their potential therapeutic effects. Research has shown that piperazine derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific configuration of the stereocenter in (R)-1-isobutyl-2-methylpiperazine is particularly important, as it can significantly affect the compound's efficacy and selectivity.

One of the most compelling aspects of (R)-1-isobutyl-2-methylpiperazine is its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. Its structural framework allows for further functionalization, enabling chemists to design and develop new drugs with tailored properties. This flexibility makes it a valuable building block in medicinal chemistry.

Recent studies have explored the pharmacokinetic profile of (R)-1-isobutyl-2-methylpiperazine, highlighting its potential for oral administration and rapid absorption. These findings are crucial for understanding how the compound behaves within the body and how it can be optimized for therapeutic use. Additionally, research into its metabolic pathways has provided insights into how it is processed and eliminated, which is essential for drug safety and efficacy.

The synthesis of (R)-1-isobutyl-2-methylpiperazine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution, are often employed to ensure high enantiomeric purity. These methods are critical for producing a compound that retains its desired biological activity while minimizing unwanted side effects.

In the context of drug discovery, (R)-1-isobutyl-2-methylpiperazine has been investigated for its potential role in treating neurological disorders. Piperazine derivatives are known to interact with various neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and Parkinson's disease. Preliminary studies have shown that this specific compound may modulate neurotransmitter release and receptor activity, offering a new avenue for therapeutic intervention.

The compound's structural similarity to other known active pharmaceutical ingredients (APIs) also makes it an attractive candidate for further development. By understanding how it interacts with biological targets, researchers can gain insights into designing more effective drugs with improved pharmacological profiles. This approach leverages existing knowledge to accelerate the discovery and development process.

Regulatory considerations are another important aspect when evaluating (R)-1-isobutyl-2-methylpiperazine for pharmaceutical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets high quality standards. Additionally, thorough toxicological studies are essential to assess its safety profile before it can be considered for clinical trials.

The future prospects of (R)-1-isobutyl-2-methylpiperazine are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.

In conclusion, (R)-1-isobutyl-2-methylpiperazine is a versatile and significant compound with potential applications across multiple therapeutic areas. Its unique structural features, combined with recent advancements in synthetic chemistry and pharmacology, make it a valuable asset in the pursuit of novel pharmaceuticals. As research progresses, this compound is poised to contribute significantly to the development of next-generation drugs that improve patient outcomes.

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